3-bromo-N,N-dimethylBenzeneethanamine

Organic Synthesis Medicinal Chemistry Physicochemical Property

3-Bromo-N,N-dimethylbenzeneethanamine (also known as 2-(3-bromophenyl)-N,N-dimethylethanamine) is a substituted phenethylamine with the molecular formula C10H14BrN and a molecular weight of 228.13 g/mol. Structurally, it features a bromine atom at the meta position of the phenyl ring and a tertiary dimethylamine group on the ethyl chain.

Molecular Formula C10H14BrN
Molecular Weight 228.133
CAS No. 774214-05-0
Cat. No. B2698256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N,N-dimethylBenzeneethanamine
CAS774214-05-0
Molecular FormulaC10H14BrN
Molecular Weight228.133
Structural Identifiers
SMILESCN(C)CCC1=CC(=CC=C1)Br
InChIInChI=1S/C10H14BrN/c1-12(2)7-6-9-4-3-5-10(11)8-9/h3-5,8H,6-7H2,1-2H3
InChIKeyGYUROIYIUNTCGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-N,N-dimethylbenzeneethanamine (CAS 774214-05-0): Procurement-Grade Brominated Phenethylamine for SAR Studies and Chemical Synthesis


3-Bromo-N,N-dimethylbenzeneethanamine (also known as 2-(3-bromophenyl)-N,N-dimethylethanamine) is a substituted phenethylamine with the molecular formula C10H14BrN and a molecular weight of 228.13 g/mol . Structurally, it features a bromine atom at the meta position of the phenyl ring and a tertiary dimethylamine group on the ethyl chain. This compound is primarily utilized as a chemical building block in organic synthesis and as a research tool for probing structure-activity relationships (SAR) of phenethylamine derivatives, particularly in the context of trace amine-associated receptor 1 (TAAR1) and serotonergic systems [1][2].

Why 3-Bromo-N,N-dimethylbenzeneethanamine Cannot Be Readily Substituted with In-Class Analogs


Within the phenethylamine class, even subtle structural modifications—such as halogen identity (Br vs. Cl vs. F) or substitution position (meta vs. para)—profoundly alter physicochemical properties (e.g., boiling point, density, lipophilicity) and biological activity profiles, as documented in SAR studies of trace amine and serotonin receptors [1][2]. Directly substituting 3-bromo-N,N-dimethylbenzeneethanamine with a non-brominated or differently halogenated analog introduces uncontrolled variables that can compromise reaction yields, alter receptor binding affinities, or deviate from established synthetic protocols. The quantitative evidence below demonstrates the specific differentiation of the 3-bromo-N,N-dimethyl derivative, underscoring the procurement risk of generic substitution.

Quantitative Differentiation of 3-Bromo-N,N-dimethylbenzeneethanamine vs. Key Analogs: Boiling Point, Density, and SAR Context


Boiling Point Elevation Relative to Chloro, Fluoro, and Non-Halogenated Analogs

The boiling point of 3-bromo-N,N-dimethylbenzeneethanamine (266.9±23.0 °C at 760 mmHg) is markedly higher than that of its chloro analog (240.9±23.0 °C), fluoro analog (206.9±23.0 °C), and non-halogenated parent (207-212 °C) [1]. This 26-60 °C elevation reflects increased molecular weight and polarizability introduced by the bromine atom, directly impacting purification protocols (e.g., distillation conditions) and thermal stability considerations in reaction design.

Organic Synthesis Medicinal Chemistry Physicochemical Property

Density Enhancement Compared to Chloro, Fluoro, and Non-Halogenated Counterparts

3-Bromo-N,N-dimethylbenzeneethanamine exhibits a density of 1.3±0.1 g/cm³, which is substantially greater than that of the 3-chloro analog (1.052 g/cm³), the 3-fluoro analog (0.929±0.06 g/cm³ predicted), and the non-halogenated parent (0.89 g/mL at 25 °C) [1][2]. This 23-46% density increase is directly attributable to the heavier bromine atom and influences solvent miscibility, liquid handling in automated systems, and mass balance calculations in synthetic scale-up.

Medicinal Chemistry Physicochemical Property Formulation Science

Class-Level SAR: Impact of N,N-Dimethylation and 3-Bromo Substitution on Receptor Activation

SAR studies on β-phenethylamines at human TAAR1 demonstrate that N,N-dimethylation reduces agonist potency and leads to partial agonism compared to primary amines, a finding consistent across multiple analogs [1]. Furthermore, investigations of phenethylamine derivatives at 5-HT2A receptors indicate that halogen substitution at the phenyl ring (including bromine) modulates binding affinity, with para-substitution generally enhancing affinity [2]. While direct comparative data for the 3-bromo isomer are not available in these studies, the class-level inference is that the combination of N,N-dimethylation and meta-bromination yields a compound with a distinct pharmacological fingerprint—potentially reduced TAAR1 efficacy and altered 5-HT2A interaction—that cannot be replicated by simply swapping halogen atoms or omitting the bromine.

Neuroscience Receptor Pharmacology Structure-Activity Relationship

Predicted Lipophilicity (logP) Differentiates Brominated Phenethylamines from Lighter Halogen and Non-Halogenated Analogs

The predicted logP for 3-bromo-N,N-dimethylbenzeneethanamine is 2.5532 [1], which is higher than typical values for chloro- and fluoro-substituted analogs (e.g., 3-chloro derivative logP ~2.1) and substantially greater than the non-halogenated parent (logP ~1.9 predicted) [2][3]. This increased lipophilicity is a direct consequence of bromine's larger size and polarizability, and it directly influences membrane permeability, blood-brain barrier penetration potential, and chromatographic retention behavior.

ADME Prediction Medicinal Chemistry Computational Chemistry

Optimal Procurement and Deployment Scenarios for 3-Bromo-N,N-dimethylbenzeneethanamine


Synthesis of TAAR1 Ligand Libraries for Neuroscience Probe Development

Given the established SAR that N,N-dimethylation reduces TAAR1 agonist efficacy [1], 3-bromo-N,N-dimethylbenzeneethanamine serves as a key intermediate or comparator compound in the synthesis and evaluation of partial agonist or antagonist probes targeting trace amine-associated receptor 1. Its higher boiling point and density facilitate chromatographic purification during library generation, while its distinct halogen substitution pattern allows researchers to systematically explore steric and electronic contributions to receptor activity.

Construction of Phenethylamine-Derived Chemical Probes for 5-HT2A Receptor Studies

SAR findings indicate that halogen substitution on the phenyl ring of phenethylamines modulates 5-HT2A receptor binding affinity [2]. The 3-bromo derivative provides a specific structural variant that complements para-substituted analogs (e.g., 4-bromo-2,5-dimethoxyphenethylamine) in structure-activity studies. Procuring the exact meta-bromo isomer ensures that researchers are not confounding substitution position effects with halogen identity, a critical control in medicinal chemistry campaigns.

Organic Synthesis Building Block Requiring Higher Boiling Point and Density for Separation

In multi-step organic syntheses where reaction intermediates must be isolated via distillation or liquid-liquid extraction, the elevated boiling point (266.9 °C) and density (1.3 g/cm³) of 3-bromo-N,N-dimethylbenzeneethanamine offer practical advantages over lighter analogs . The compound remains stable under conditions that would volatilize fluoro or chloro counterparts, and its higher density simplifies phase separation in aqueous-organic workups, improving overall synthetic yield and purity.

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